3-Hydroxy-10,11-dihydroquinidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
130061-81-3 |
|---|---|
Molecular Formula |
C20H28N2O7S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
(3S,4S,6R)-3-ethyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol;sulfuric acid |
InChI |
InChI=1S/C20H26N2O3.H2O4S/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17;1-5(2,3)4/h4-6,8,11,13,18-19,23-24H,3,7,9-10,12H2,1-2H3;(H2,1,2,3,4)/t13-,18+,19-,20+;/m0./s1 |
InChI Key |
MMCFRFNECGZXQH-OIPAKAOISA-N |
SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Isomeric SMILES |
CC[C@]1(CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Canonical SMILES |
CCC1(CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O)O.OS(=O)(=O)O |
Synonyms |
3-hydroxy-10,11-dihydroquinidine LNC 834 LNC-834 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Strategies for De Novo Synthesis of the Compound
The de novo synthesis of complex natural products and their metabolites, such as 3-Hydroxy-10,11-dihydroquinidine, represents a significant challenge in organic chemistry. Literature primarily focuses on its formation via biotransformation rather than total synthesis from simple starting materials.
A plausible synthetic approach would likely involve the late-stage functionalization of a more readily available Cinchona alkaloid core. For instance, synthesis could commence from dihydroquinidine (B8771983), introducing the hydroxyl group at the C3 position of the quinuclidine (B89598) ring. Alternatively, a synthetic route might start from a precursor compound like (9S)-3,10-didehydro-10,11-dihydro-6'-methoxy-cinchonan-9-ol, from which this compound can be synthesized. chemicalbook.com These strategies, however, are not de novo syntheses in the strictest sense, as they rely on complex, chirally-defined starting materials derived from natural sources.
Biosynthetic Pathways and In Vitro Enzymatic Synthesis
The formation of this compound in biological systems is an outcome of enzymatic processes designed to metabolize foreign substances (xenobiotics). This biotransformation is analogous to the well-documented metabolism of its vinyl-containing counterpart, quinidine (B1679956).
The primary mechanism for the formation of hydroxylated metabolites of Cinchona alkaloids is through oxidative metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These monooxygenases are crucial for the metabolism of a vast array of compounds. mdpi.com The conversion of the parent compound to its 3-hydroxy derivative is a specific hydroxylation reaction that occurs on the quinuclidine ring, a key step in its metabolic clearance. nih.govcaymanchem.com The formation of stereoisomeric dihydrodiols from quinidine has also been observed in biological fluids, highlighting the role of oxidative metabolism in modifying the alkaloid structure. nih.gov
Extensive research on the metabolism of quinidine and its analogue quinine (B1679958) has pinpointed a specific enzyme isoform as the primary catalyst for 3-hydroxylation. In vitro studies have demonstrated that the formation of 3-hydroxyquinidine (B22111) from quinidine is almost exclusively catalyzed by the CYP3A4 isoform. nih.govcaymanchem.comcapes.gov.br This reaction is considered a specific and reliable marker for assessing CYP3A4 activity in vivo. nih.govcapes.gov.br
The critical role of CYP3A4 is confirmed by inhibition studies. Co-administration of ketoconazole (B1673606), a potent CYP3A4 inhibitor, significantly decreases the formation of the 3-hydroxy metabolite. nih.govnih.gov In contrast, inhibitors of other CYP isoforms, such as fluvoxamine (B1237835) (a CYP1A2 inhibitor), have a negligible effect on this specific metabolic pathway. nih.gov The intrinsic clearance for the formation of 3-hydroxyquinine (B22115) by human liver microsomes is substantially higher than for other metabolites, further underscoring the efficiency and importance of the CYP3A4-mediated 3-hydroxylation pathway. nih.gov Given the structural similarity, it is well-established that CYP3A4 is also the principal enzyme responsible for the formation of this compound from its parent, dihydroquinidine.
Table 1: Research Findings on CYP3A4-Mediated 3-Hydroxylation This table is interactive. You can sort and filter the data.
| Study Focus | Key Finding | Implication for Metabolism | References |
|---|---|---|---|
| Enzyme Specificity | Formation of 3-hydroxyquinidine is catalyzed almost exclusively by CYP3A4 in vitro. | The 3-hydroxylation reaction is a specific marker for CYP3A4 activity. | nih.gov, capes.gov.br, caymanchem.com |
| In Vivo Inhibition | Co-administration of ketoconazole (CYP3A4 inhibitor) significantly reduced the clearance of the parent drug and formation of the 3-hydroxy metabolite. | Confirms that CYP3A4 is the major enzyme for this pathway in a living system. | nih.gov, nih.gov |
| Comparative Clearance | Intrinsic clearance for 3-hydroxyquinine formation in liver microsomes was ~8-20 times higher than for other metabolites. | 3-hydroxylation is the principal and most efficient metabolic pathway. | nih.gov |
| Inter-individual Variability | Inter-individual CYP3A4 activity, measured by 3-hydroxyquinidine formation, varied fourfold among subjects. | Genetic and environmental factors affecting CYP3A4 can significantly alter the metabolism of the parent drug. | nih.gov, capes.gov.br |
Derivatization and Analog Preparation
The rich functionality of Cinchona alkaloids, including this compound, provides numerous opportunities for chemical modification to create novel derivatives with tailored properties.
The structure of this compound features several reactive sites suitable for derivatization:
Hydroxyl Groups: The two hydroxyl groups (at C3 and C9) can be esterified or etherified to modify the compound's polarity, solubility, and biological interactions.
Quinoline (B57606) Nitrogen: The basic nitrogen atom in the quinoline ring can be quaternized or oxidized.
Such modifications are generally pursued to fine-tune the physicochemical properties of the molecule or to develop new therapeutic agents or molecular probes.
Cinchona alkaloids and their derivatives are renowned for their use as chiral ligands and organocatalysts in asymmetric synthesis. The rigid, chirally-defined scaffold is ideal for inducing stereoselectivity in chemical reactions. While this compound is not a common starting material for catalyst development, its parent structure, dihydroquinidine, is a cornerstone in this field.
Derivatives are often synthesized by modifying the C9 hydroxyl group to create ether or ester linkages, tethering the alkaloid to a support or another catalytically active group. These tailored catalysts are employed in a wide range of asymmetric transformations, including Sharpless asymmetric dihydroxylation, aminohydroxylation, and various addition reactions. Furthermore, the synthesis of specific stereoisomers, such as the 10(R) and 10(S) isomers of quinidine 10,11-dihydrodiols, has been developed for analytical purposes to accurately identify and quantify these metabolites in biological samples. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering deep insights into the connectivity and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for confirming the primary structure of 3-Hydroxy-10,11-dihydroquinidine. While a complete, publicly available spectral dataset for this specific compound is not readily found, the analysis of related quinidine (B1679956) metabolites provides a strong basis for expected chemical shifts. nih.gov
The ¹H NMR spectrum is anticipated to reveal characteristic signals for the protons of the quinoline (B57606) ring system, the quinuclidine (B89598) core, and the dihydro- side chain. Key resonances would include those for the aromatic protons, the methoxy (B1213986) group protons, and the protons of the ethyl group at the C10 and C11 positions. The presence of the hydroxyl group at the C3 position would influence the chemical shifts of neighboring protons, providing crucial evidence for its location.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the aromatic quinoline moiety, the aliphatic quinuclidine skeleton, and the dihydro- side chain would be diagnostic. The downfield shift of the carbon atom bearing the hydroxyl group (C3) would be a key indicator of its presence and position.
A comprehensive analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, signal multiplicities, and integration values, allows for the piecing together of the molecular framework, thus confirming the identity of this compound.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are indispensable for delving into the conformational and stereochemical intricacies of complex molecules like this compound. Research on the metabolites of quinine (B1679958) and quinidine has demonstrated the power of 2D COSY ¹H-NMR spectroscopy in assigning the chemical shifts and coupling constants for all metabolites. nih.gov
A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This information is vital for tracing the proton-proton connectivity network throughout the molecule, confirming the arrangement of atoms established by 1D NMR.
Furthermore, the analysis of coupling constants and through-space correlations observed in Nuclear Overhauser Effect (NOE) based experiments (like NOESY or ROESY) can provide detailed information about the molecule's three-dimensional structure in solution. Studies on related quinidine metabolites have shown that their conformations in solution often parallel those of the parent alkaloid. nih.gov This suggests that this compound would likely adopt a specific, preferred conformation which can be elucidated through these advanced 2D NMR methods. The relative stereochemistry of the hydroxyl group at C3 and the substituents on the quinuclidine ring can be definitively assigned using these techniques.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) is critical for the unambiguous identification of a compound by providing a highly accurate measurement of its mass. This precision allows for the determination of the elemental formula. Modern HRMS instruments, such as quadrupole time-of-flight (Q-TOF) and Fourier transform-based instruments, can achieve mass accuracies of less than 5 parts per million (ppm). nih.gov
For this compound, the monoisotopic mass has been determined to be 342.2100 g/mol . This value is consistent with its elemental composition of C₂₀H₂₈N₂O₂. An HRMS measurement yielding a mass very close to this theoretical value would provide strong evidence for the presence of this specific compound.
Table 1: Exact Mass Data for this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₈N₂O₂ |
| Monoisotopic Mass | 342.2100 g/mol |
This interactive table allows for sorting and filtering of the data.
The fragmentation of quinidine and its metabolites typically involves cleavage at the C9-C4' bond, separating the quinoline and quinuclidine moieties. Common fragment ions for quinidine include those at m/z 136, corresponding to the quinoline portion, and ions representing the quinuclidine ring system. For this compound, one would expect to observe characteristic fragment ions that reflect the saturated side chain and the additional hydroxyl group. The analysis of these fragmentation pathways is crucial for confirming the identity and structure of the compound, especially when differentiating it from isomers.
Hyphenated mass spectrometry techniques, which couple a separation method like liquid chromatography (LC) or gas chromatography (GC) with a mass spectrometer, are essential for the analysis of specific compounds within complex biological or chemical mixtures.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of quinidine and its metabolites in biological fluids. farmaciajournal.comnih.govsigmaaldrich.com In a typical LC-MS/MS analysis of this compound, the sample would first be subjected to chromatographic separation on a reversed-phase column. This separates the target analyte from other components in the matrix. The eluent is then introduced into the mass spectrometer, where the compound is ionized (often by electrospray ionization, ESI) and subjected to MS/MS analysis in multiple reaction monitoring (MRM) mode for selective and sensitive detection.
Gas chromatography-mass spectrometry (GC-MS) can also be employed, often requiring derivatization of the analyte to increase its volatility. For a compound like this compound, silylation of the hydroxyl groups would likely be necessary prior to analysis. It is important to note that for some related compounds, such as 10,11-dihydro-10-hydroxycarbamazepine, thermal breakdown in the GC injector port has been observed, which could potentially be a consideration for the analysis of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibration of specific chemical bonds. While a specific, published IR spectrum for this compound is not widely available, its key structural features allow for the prediction of its characteristic absorption bands.
The structure contains a quinoline ring system, a quinuclidine core, a methoxy group, and two distinct hydroxyl groups (one phenolic at C3 and one secondary alcohol at C9). The hydrogenation of the vinyl group at C10-C11 to an ethyl group simplifies the spectrum compared to its quinidine precursor by removing the signals associated with the C=C double bond.
The IR spectrum is expected to be dominated by a broad absorption band in the high-frequency region, characteristic of the O-H stretching vibrations of its two hydroxyl groups. The presence of intramolecular and intermolecular hydrogen bonding would contribute to the broadening of this peak. Other key absorptions would arise from C-H stretching of the aromatic quinoline ring and the aliphatic quinuclidine and ethyl groups, as well as C=C and C=N stretching vibrations within the aromatic system.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |
| 3600-3200 (broad) | O-H stretch | Hydroxyl Groups | Indicates the presence of the C3-OH and C9-OH groups; broadening suggests hydrogen bonding. |
| 3100-3000 | C-H stretch | Aromatic (Quinoline) | Characteristic of sp² C-H bonds in the quinoline ring. |
| 2960-2850 | C-H stretch | Aliphatic (Quinuclidine, Ethyl) | From sp³ C-H bonds in the saturated portions of the molecule. |
| 1620-1500 | C=C, C=N stretch | Aromatic (Quinoline) | Multiple bands indicating the aromatic ring system. |
| 1250-1200 | C-O stretch | Aryl Ether | Arising from the C-O bond of the methoxy group. |
| 1100-1000 | C-O stretch | Secondary Alcohol | Associated with the C9-OH group. |
Other Spectroscopic Methods (e.g., UV-Vis, Optical Rotation)
Other spectroscopic techniques, including Ultraviolet-Visible (UV-Vis) spectroscopy and polarimetry (optical rotation), provide further crucial information regarding the electronic structure and chirality of this compound.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light by this compound is dominated by its quinoline chromophore. The electronic transitions are primarily of the π → π* type, characteristic of aromatic systems. acs.org The saturation of the vinyl group to an ethyl group and the addition of a hydroxyl group on the quinuclidine moiety are not expected to significantly alter the fundamental UV-Vis absorption profile compared to the parent compound, dihydroquinidine (B8771983). The spectrum of quinoline derivatives typically shows multiple absorption bands. cardiff.ac.uk
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Quinoline Ring | ~230-240 |
| π → π | Quinoline Ring | ~280-290 |
| π → π* | Quinoline Ring | ~320-340 |
Optical Rotation
As a chiral molecule derived from the natural alkaloid quinidine, this compound possesses multiple stereocenters and is therefore expected to be optically active. Optical rotation measures the degree to which a chiral compound rotates the plane of polarized light. This property is a critical parameter for confirming the stereochemical integrity of the compound.
While a specific optical rotation value for this compound is not documented in readily accessible literature, its parent compounds are known to have significant positive specific rotations. For context, quinidine itself exhibits a strong positive rotation. nih.govpmda.go.jp The precise value for the 3-hydroxy dihydro derivative would need to be determined experimentally.
Table 3: Optical Rotation Properties
| Compound | Specific Rotation [α] | Conditions |
| This compound | Expected to be optically active; specific value not reported. | - |
| Quinidine (for comparison) | +258° | 17°C, in ethanol (B145695) nih.gov |
| Quinidine (for comparison) | +275° to +287° | 20°C, in 0.1 M HCl pmda.go.jp |
Sophisticated Analytical Methodologies in Research
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of quinidine (B1679956) derivatives. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primary methods, with chiral chromatography being essential for enantiomeric studies.
HPLC is a widely used technique for the specific and sensitive determination of quinidine and its metabolites, including 3-hydroxyquinidine (B22111) and dihydroquinidine (B8771983), from various matrices like serum and plasma. nih.govnih.govbohrium.com Method development focuses on achieving high resolution, sensitivity, and specificity.
Key aspects of HPLC method development involve the selection of the stationary phase, mobile phase composition, and detector. Reversed-phase columns, particularly alkyl phenyl and C18 types, are commonly employed for these separations. nih.govnih.gov The mobile phase is often a buffered aqueous solution mixed with an organic modifier like acetonitrile (B52724) or a combination of hexanes and ethanol (B145695). nih.govbohrium.comjidps.com For instance, one method utilizes a mobile phase of hexanes-ethanol-ethanolamine (91.5:8.47:0.03) for a normal-phase separation. nih.gov Optimization of the mobile phase pH and composition is critical for resolving closely related compounds such as quinidine, dihydroquinidine, and their hydroxylated metabolites. bohrium.comresearchgate.net
Detection is frequently accomplished using fluorescence or UV spectrophotometry. nih.govnih.gov Fluorescence detection is particularly sensitive for these naturally fluorescent compounds, allowing for detection limits as low as 5 ng/mL in serum. nih.gov UV detection, typically set at a wavelength like 235 nm, also provides robust quantification with sensitivity reaching approximately 20 ng/mL in plasma. nih.gov The specificity of HPLC is a significant advantage over older, less specific fluorometric assays, which often failed to distinguish between quinidine and its fluorescent metabolites, leading to overestimated concentrations. nih.govnih.gov
| Analyte(s) | Column Type | Mobile Phase | Detection | Limit of Detection/Sensitivity | Source |
|---|---|---|---|---|---|
| Quinidine, (3S)-3-hydroxyquinidine | Reversed-Phase | Benzene extract analyzed | Fluorescence | 5 ng/mL | nih.gov |
| Quinidine, Dihydroquinidine, 3-OH-quinidine, 2'-quinidinone | Normal-Phase | Hexanes-ethanol-ethanolamine (91.5:8.47:0.03) | UV at 235 nm | ~20 ng/mL | nih.gov |
| Quinidine, Dihydroquinidine, (3S)-3-hydroxyquinidine, Quinidine N-oxide | Reversed-Phase (Isocratic) | Not specified | Fluorescence | 10 nM (plasma), 25 nM (urine) | bohrium.com |
| Quinidine | Alkyl Phenyl Reversed-Phase | Not specified | UV at 330 nm | 0.3 mg/L | nih.gov |
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for the identification and analysis of quinidine and its metabolites. GC-MS methods have been successfully used to identify metabolites such as 3-hydroxyquinine (B22115) and 3-hydroxydihydroquinine in human urine. nih.gov The technique offers high sensitivity and provides structural information through mass fragmentation patterns, which is invaluable for metabolite identification.
For GC analysis, samples are typically extracted from an alkaline solution into an organic solvent. oup.com While some methods allow for the analysis of underivatized compounds, others may employ derivatization, such as silylation, to improve the volatility and chromatographic behavior of the analytes. oup.com One study demonstrated that underivatized quinine (B1679958) and quinidine could be detected at the 10 ng level using a flame ionization detector (FID) and at levels below 5 ng with mass spectrometry. oup.com
However, a critical consideration in the development of GC methods for compounds like 3-Hydroxy-10,11-dihydroquinidine is the potential for thermal degradation in the high-temperature environment of the GC injector port. Structurally related compounds have been shown to break down or rearrange during GC analysis, which can lead to inaccurate identification and quantification. faa.gov Therefore, careful optimization of injector temperature and the use of derivatization or alternative, milder analytical techniques like LC-MS may be necessary to ensure the integrity of the analyte. faa.gov
Chiral chromatography is indispensable for separating enantiomers and assessing the enantiomeric purity of chiral compounds. Given the stereoisomeric nature of cinchona alkaloids, this technique is central to research involving dihydroquinidine derivatives.
Dihydroquinidine and its derivatives are themselves used as chiral selectors in the fabrication of chiral stationary phases (CSPs) for HPLC. These CSPs are designed to possess enantioselective recognition capabilities. The development of these phases often involves immobilizing or coating a dihydroquinidine derivative onto a solid support, such as silica (B1680970) gel. Cinchona alkaloid-based CSPs are a significant category of small organic molecule-based stationary phases. nih.gov
Research has focused on modifying the structure of the cinchona alkaloid to enhance chiral recognition. For example, modifying the crown ether moiety of a quinidine-based CSP with a chiral group improved the recognition capability for chiral primary amines and amino acids. researchgate.net Another approach involves copolymerizing a monomer functionalized with a dihydroquinidine derivative, such as O-[2-(methacryloyloxy)-ethylcarbamoyl]-10,11-dihydroquinidine, to create monolithic stationary phases. tandfonline.com These materials serve as highly effective chiral selectors for separating a wide range of chiral compounds.
Chiral monolithic columns, which are continuous porous structures, offer advantages like rapid analysis times and high efficiency. nih.gov The enantioseparation mechanism on CSPs derived from dihydroquinidine relies on the formation of transient diastereomeric complexes between the chiral selector (the stationary phase) and the enantiomers of the analyte.
The recognition process involves a combination of intermolecular interactions, including hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. For cinchona alkaloid-based CSPs, the ion-exchange sites provided by the quinine/quinidine structure and complex interaction sites are necessary for chiral discrimination of molecules like amino acids. researchgate.net Molecular docking studies have been used to investigate these recognition mechanisms, showing that factors like the presence of specific functional groups (e.g., acetoxy, nitrile) in the stationary phase are responsible for the enantioseparation ability. tandfonline.com The stereochemistry of the selector, particularly around the C8 and C9 atoms in the cinchona alkaloid framework, creates a specific three-dimensional environment that allows it to interact differently with the two enantiomers of a chiral analyte, resulting in different retention times and thus, separation.
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Capillary Electrophoresis (CE) and Electrochromatography (CEC)
Capillary electrophoresis (CE) and its hybrid technique, capillary electrochromatography (CEC), are high-efficiency separation methods well-suited for analyzing charged species like quinidine and its metabolites. nih.gov These techniques offer advantages such as small sample volume requirements, rapid analysis, and high resolving power.
A CE method coupled with collinear laser-induced fluorescence (LIF) detection has been specifically validated for the determination of (3S)-3-hydroxyquinidine from microsomal incubation mixtures. nih.gov This approach is sensitive enough for metabolism screening studies, with a concentration limit of detection (LOD) of 52.11 ng/mL and a mass LOD of approximately 521.1 fg. nih.gov The direct injection capability of this CE-LIF method makes it an attractive and efficient technique for high-throughput screening. nih.gov
The separation of diastereomers like quinine and quinidine, along with metabolites such as 3-hydroxyquinidine, can be challenging. While simple aqueous buffers may not provide resolution, modifying the separation medium can achieve complete separation. nih.gov In capillary zone electrophoresis (CZE), the incorporation of a chiral selector like beta-cyclodextrin (B164692) into the buffer is effective. researchgate.netnih.gov In micellar electrokinetic capillary chromatography (MECC), adding a small amount of an organic solvent modifier, such as 2-propanol, to the dodecyl sulfate-based buffer provides the necessary selectivity to resolve these closely related compounds. researchgate.netnih.gov These methods are sensitive enough for clinical applications, with MECC-LIF achieving detection limits of 10 ng/mL from direct injection of body fluids. nih.gov
| Analyte(s) | Technique | Buffer/Modifier | Detection | Key Finding/Application | Source |
|---|---|---|---|---|---|
| (3S)-3-hydroxyquinidine (3OHQ) | CE | Microsomal incubation matrix | Laser-Induced Fluorescence (LIF) | LOD of 52.11 ng/mL; suitable for metabolism screening. | nih.gov |
| Quinine, Quinidine, 3-hydroxyquinidine, Quinidine-N-oxide | CZE | beta-cyclodextrin | LIF / UV | Complete resolution of diastereomers and metabolites. | nih.gov |
| Quinine, Quinidine, 3-hydroxyquinidine, Quinidine-N-oxide | MECC | Dodecyl sulfate (B86663) with 2-propanol | LIF / UV | LOD of 10 ng/mL in body fluids with direct injection. | nih.gov |
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, CE-MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex biological matrices.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the gold standard for the quantification of drug metabolites like this compound in biological fluids. Several methods have been developed for the simultaneous determination of quinidine and its major metabolites, including 3-hydroxyquinidine, which is structurally very similar to this compound.
A typical LC-MS/MS method involves reversed-phase chromatography to separate the analyte from other matrix components, followed by electrospray ionization (ESI) and detection using multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
A rapid UPLC-MS/MS assay has been developed for the quantification of quinine and its major metabolite, (3S)-3-hydroxyquinine, which can be adapted for this compound. nih.gov The method utilized a gradient elution with a total cycle time of 2.5 minutes. nih.gov Another high-throughput LC/MS/MS method for quinidine in human plasma used protein precipitation for sample preparation and had a run time of 1.6 minutes. farmaciajournal.com
The table below summarizes typical parameters for an LC-MS/MS analysis of this compound.
| Parameter | Typical Condition |
| LC Column | C18 or Phenyl column (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Formate buffer |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.6 mL/min |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition (Hypothetical) | Precursor Ion (m/z 343.2) -> Product Ions (e.g., m/z 182.1, 154.1) |
| Sample Preparation | Protein precipitation or solid-phase extraction |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can also be employed for the analysis of this compound, although it typically requires derivatization to increase the volatility and thermal stability of the analyte. A study on a suicide case involving quinidine sulphate utilized GC-MS to identify metabolites, including 3-OH quinidine. oup.com The analysis was performed on a urine extract, demonstrating the feasibility of GC-MS for detecting hydroxylated metabolites of quinidine. oup.com
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is a powerful technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of polar and charged compounds, such as drug metabolites. While specific CE-MS applications for this compound are not prevalent in the literature, the technique's proven capability for separating cinchona alkaloids and other structurally related compounds suggests its potential applicability. nih.gov A CE-MS method would offer advantages such as low sample and reagent consumption.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Molecular Dynamics (MD) Simulations
Comprehensive studies detailing the conformational landscape and dynamic behavior of 3-Hydroxy-10,11-dihydroquinidine through molecular dynamics simulations are not readily found in the scientific literature. Such studies would be crucial to understanding how the introduction of the hydroxyl group at the 3-position influences the flexibility and preferred shapes of the molecule compared to its parent compound.
While the molecular structure of this compound suggests the potential for both intra- and intermolecular hydrogen bonds involving the hydroxyl group and the nitrogen atoms of the quinuclidine (B89598) and quinoline (B57606) rings, specific computational studies quantifying these interactions are not available. Research on related cinchona alkaloids confirms the importance of such hydrogen bonds in determining their conformation, but direct analysis for the 3-hydroxy metabolite is lacking.
The influence of different solvent environments on the conformational preferences of this compound has not been a specific subject of published computational research. Understanding how polar and non-polar solvents affect the molecule's shape would provide insight into its behavior in biological systems.
Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical and DFT calculations are powerful tools for investigating the electronic properties and reactivity of molecules. While DFT has been applied to a wide range of quinoline derivatives, specific studies on this compound are not present in the available literature.
Detailed information on the electronic structure, such as HOMO-LUMO energy gaps and molecular electrostatic potential maps, specifically for this compound, is not available from published computational studies. These properties are fundamental to understanding the molecule's reactivity and interaction with other molecules.
The hydroxylation of dihydroquinidine (B8771983) to form this compound is known to be catalyzed by cytochrome P450 enzymes. However, computational studies elucidating the specific reaction mechanism, including transition states and activation energies for this particular transformation, have not been reported.
Molecular Docking and Ligand-Receptor Interaction Modeling
Molecular docking studies are essential for predicting the binding affinity and interaction patterns of a ligand with a biological target. While the parent compound, quinidine (B1679956), has been the subject of docking studies with various receptors, similar computational investigations for this compound are not documented in the literature. Such studies would be valuable in comparing its binding modes to those of quinidine and understanding its pharmacological activity.
Elucidation of Chiral Recognition Mechanisms
The ability of cinchona alkaloids to discriminate between enantiomers is a hallmark of this class of compounds and has been the subject of numerous computational and experimental studies. The chiral recognition mechanism is a complex interplay of various noncovalent interactions, and molecular modeling has been pivotal in dissecting these contributions.
Research on cinchona alkaloid-based chiral selectors has demonstrated that a combination of interactions is essential for effective enantiomeric discrimination. nih.gov These typically involve:
Ionic Interactions: The basic quinuclidine nitrogen of the cinchona alkaloid can be protonated, forming a strong ionic bond with an acidic functional group on the analyte.
Hydrogen Bonding: The hydroxyl group at the C9 position, and in the case of this compound, the additional hydroxyl group at the C3 position, can act as hydrogen bond donors. The quinoline nitrogen can also act as a hydrogen bond acceptor.
π-π Stacking: The quinoline ring provides a large aromatic surface capable of engaging in π-π stacking interactions with aromatic moieties on the analyte. nih.gov
Molecular dynamics simulations and NMR spectroscopy studies on related cinchona alkaloids have shown that the conformational flexibility of the molecule is crucial. acs.org Cinchona alkaloids can exist in different conformational states, often referred to as "open" and "closed" conformers, which describe the relative orientation of the quinoline and quinuclidine rings. acs.org The binding of an analyte can induce a conformational change in the alkaloid, leading to a more stable diastereomeric complex with one enantiomer over the other. acs.org For instance, studies on a soluble analog of a chiral stationary phase derived from a cinchona alkaloid revealed that while the free base exists in an open/closed ratio, the protonated, bound state is exclusively in an anti-open conformation. nih.gov
Topology and Geometrical Parameters of Noncovalent Interactions
The topology and geometrical parameters of the noncovalent interactions in cinchona alkaloid-analyte complexes are critical for a detailed understanding of chiral recognition. Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate these parameters with a high degree of accuracy. rsc.orgcapes.gov.br
Key Geometrical Parameters from Computational Studies on Related Cinchona Alkaloids:
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Typical Angle (°) |
| Ionic Interaction | Protonated Quinuclidine N vs. Analyte Anion | < 3.0 | N/A |
| Hydrogen Bond | C9-OH vs. Analyte Acceptor | 1.8 - 2.2 | > 150 |
| Hydrogen Bond | Quinoline N vs. Analyte Donor | 2.0 - 2.5 | > 130 |
| π-π Stacking | Quinoline Ring vs. Analyte Aromatic Ring | 3.4 - 3.8 (centroid-centroid) | Variable |
Note: The data presented in this table are representative values obtained from computational studies on various cinchona alkaloids and are intended to provide an illustrative example of the typical geometrical parameters.
DFT calculations can provide detailed information about the electron density distribution within the molecule, allowing for the characterization of noncovalent interactions through methods like the Non-Covalent Interaction (NCI) index. mdpi.com The NCI index helps to visualize and distinguish between different types of noncovalent interactions, such as strong hydrogen bonds, weaker van der Waals forces, and repulsive steric clashes, based on the electron density and its gradient. mdpi.com
Furthermore, DFT studies can be used to calculate various molecular properties that influence reactivity and interaction strength, such as:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity of the molecule. capes.gov.br
Molecular Electrostatic Potential (MEP): The MEP map reveals the electron-rich and electron-deficient regions of the molecule, providing a guide to the sites of electrophilic and nucleophilic attack, as well as the preferred locations for electrostatic interactions.
Global and Local Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated to quantify the reactivity of different parts of the molecule. capes.gov.br
While these computational approaches have been extensively applied to other cinchona alkaloids, their specific application to this compound would provide more precise insights into its unique properties conferred by the additional hydroxyl group and the saturated ethyl group.
Applications in Asymmetric Catalysis and Organic Synthesis
A Key Player in Asymmetric Dihydroxylation (AD) Reactions
The development of asymmetric dihydroxylation (AD) reactions represents a monumental achievement in organic synthesis, allowing for the enantioselective creation of vicinal diols from olefins. These diols are invaluable intermediates in the synthesis of a wide array of biologically active molecules and natural products. nih.gov Central to the success of this methodology is the use of chiral ligands derived from cinchona alkaloids, with 3-Hydroxy-10,11-dihydroquinidine and its parent compound, dihydroquinidine (B8771983), playing a pivotal role.
Sharpless Asymmetric Dihydroxylation: A Paradigm Shift
The Sharpless Asymmetric Dihydroxylation, a Nobel Prize-winning reaction developed by K. Barry Sharpless, utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to convert prochiral alkenes into chiral diols with high enantioselectivity. nih.govwikipedia.org Dihydroquinidine (DHQD) and dihydroquinine (DHQ) are the two enantiomeric cinchona alkaloids most commonly employed as the source of chirality. wikipedia.org The choice between these ligands dictates the facial selectivity of the dihydroxylation, with DHQD-derived ligands typically affording one enantiomer of the diol and DHQ-derived ligands yielding the other. wikipedia.org
Commercially available reagent mixtures, known as AD-mix-β (containing a (DHQD)₂-PHAL ligand) and AD-mix-α (containing a (DHQ)₂-PHAL ligand), have made this powerful transformation accessible to the broader scientific community. alfa-chemistry.com These mixes contain the osmium catalyst, the chiral ligand, and a reoxidant, typically potassium ferricyanide, which regenerates the active osmium(VIII) species, allowing for the use of only a catalytic amount of the toxic and expensive osmium tetroxide. wikipedia.orgalfa-chemistry.com
Ligand Design and Structure-Activity Relationships
The efficacy of the asymmetric dihydroxylation reaction is profoundly influenced by the structure of the chiral ligand. The core structure of dihydroquinidine, featuring a quinoline (B57606) ring system and a quinuclidine (B89598) moiety, provides a rigid scaffold that creates a well-defined chiral environment around the osmium center. The 3-hydroxy group, along with other substituents on the quinoline ring, can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing its catalytic activity and the enantioselectivity of the reaction.
Research has shown that modifications to the cinchona alkaloid structure can lead to improved catalytic performance. For instance, the introduction of a nitro group at the C5' position of dihydroquinine has been shown to enhance catalytic activity in asymmetric Michael reactions. researchgate.net This highlights the principle that subtle changes in ligand architecture can have a significant impact on the outcome of a catalytic transformation. The development of ligands like (DHQD)₂-PHAL, where two dihydroquinidine units are linked by a phthalazine (B143731) spacer, has been instrumental in achieving high enantioselectivities across a broad range of olefin substrates.
Unraveling the Mechanism of Enantioselectivity and Ligand Acceleration
The mechanism of the Sharpless asymmetric dihydroxylation has been the subject of extensive investigation. The currently accepted mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This complex then reacts with the alkene in a [3+2]-cycloaddition to form a cyclic intermediate, which is subsequently hydrolyzed to yield the chiral diol and a reduced osmium species. wikipedia.org
The enantioselectivity of the reaction arises from the specific orientation of the alkene within the chiral pocket created by the ligand-osmium complex. The ligand effectively blocks one face of the alkene from approaching the osmium, leading to preferential attack on the other face. The rigid, U-shaped binding pocket of the catalyst is a key feature that dictates this facial selectivity. wikipedia.org
A remarkable feature of this catalytic system is the phenomenon of "ligand acceleration," where the presence of the chiral ligand not only induces chirality but also significantly increases the rate of the reaction compared to the uncatalyzed dihydroxylation. This acceleration is crucial for the efficiency of the catalytic cycle.
Expanding the Synthetic Utility: Other Asymmetric Transformations
The utility of this compound and its derivatives extends beyond asymmetric dihydroxylation. These versatile chiral auxiliaries have been successfully employed in other important asymmetric transformations, further underscoring their significance in modern organic synthesis.
Asymmetric Aminohydroxylation: A Gateway to Chiral Amino Alcohols
Asymmetric aminohydroxylation (AA) is a powerful method for the direct synthesis of enantiomerically enriched vicinal amino alcohols from alkenes. rsc.org These products are crucial building blocks for a variety of biologically active compounds. Similar to asymmetric dihydroxylation, the Sharpless asymmetric aminohydroxylation utilizes a catalytic system composed of osmium tetroxide, a chiral ligand derived from dihydroquinidine or dihydroquinine, and a nitrogen source. rsc.org
The reaction proceeds with syn-selectivity, providing direct access to 1,2-amino alcohols. rsc.org The choice of the cinchona alkaloid ligand once again governs the enantioselectivity of the transformation. While highly effective for certain substrates, achieving high yields and regioselectivity can sometimes be challenging. rsc.org
| Reaction | Substrate | Catalyst System | Product | Key Feature |
| Asymmetric Dihydroxylation | Alkene | OsO₄, (DHQD)₂-PHAL, K₃Fe(CN)₆ | Vicinal Diol | High enantioselectivity for a wide range of olefins. wikipedia.orgalfa-chemistry.com |
| Asymmetric Aminohydroxylation | Alkene | OsO₄, DHQD-derived ligand, N-haloamide | Vicinal Amino Alcohol | Direct synthesis of chiral 1,2-amino alcohols. rsc.org |
A Role in Asymmetric Cyclization Reactions
The principles of asymmetric catalysis using cinchona alkaloid-derived ligands have also been applied to the construction of cyclic structures. For instance, a quinidine-derived tertiary amine-thiourea catalyst has been developed for an aza-Michael–Henry cascade reaction to produce chiral 3-nitro-1,2-dihydroquinolines with high yield and enantioselectivity. mdpi.com While this example does not explicitly use this compound, it demonstrates the broader applicability of the dihydroquinidine scaffold in catalyzing asymmetric cyclization reactions. These reactions are of great interest as they allow for the rapid construction of complex molecular architectures from simple starting materials.
Michael Addition and Related Organocatalytic Processes
Derivatives of this compound, particularly those incorporating a squaramide moiety, have proven to be highly effective bifunctional organocatalysts for asymmetric Michael addition reactions. These catalysts operate through a dual activation mechanism, where the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile, while the squaramide group activates the electrophile through hydrogen bonding interactions. This cooperative catalysis leads to high levels of stereocontrol in the formation of new carbon-carbon and carbon-heteroatom bonds.
A notable application is the enantioselective Michael addition of 3-hydroxy-2-pyridone to nitroolefins. nih.gov Using a cinchona-derived bifunctional squaramide organocatalyst, this reaction proceeds at the C-4 position of the pyridone ring to afford chiral N-heteroarenes with excellent yields (up to 95%) and enantioselectivities (up to >99% ee). nih.gov The success of this transformation highlights the ability of the catalyst to control both regioselectivity and stereoselectivity under mild conditions. nih.gov
Furthermore, squaramide catalysts based on quinidine (B1679956), a close structural analog of this compound, have been successfully employed in the asymmetric Michael addition/cyclization cascade reaction of 4-arylmethylidene-2,3-dioxopyrrolidines with 2-isothiocyanato-1-indanones. rsc.org This process furnishes complex spirocyclic scaffolds containing three contiguous stereocenters with high yields and excellent diastereo- and enantioselectivities. rsc.org
The versatility of these catalysts is further demonstrated in the conjugate addition of diphenyl phosphite (B83602) to nitroalkenes. An easily prepared squaramide catalyst can promote this reaction to produce chiral β-nitro phosphonates, which are valuable precursors to biologically active β-amino phosphonic acids, with high yields and enantioselectivities. nih.govnih.gov
In a similar vein, quinine-based squaramide organocatalysts have been utilized in the one-pot asymmetric synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones. nih.govnih.gov This sequence, involving an aza-Henry reaction, hemiaminalization, and oxidation, yields the desired products with good yields and high enantioselectivities. nih.govnih.gov
The following table summarizes the performance of cinchona alkaloid-derived squaramide catalysts in various Michael and cascade reactions.
| Michael Donor | Michael Acceptor | Catalyst Type | Yield (%) | Enantioselectivity (ee %) | Diastereomeric Ratio (dr) | Reference |
| 3-Hydroxy-2-pyridone | Nitroolefins | Cinchona-derived squaramide | up to 95 | >99 | - | nih.gov |
| 4-Arylmethylidene-2,3-dioxopyrrolidines | 2-Isothiocyanato-1-indanones | Cinchona alkaloid-derived squaramide | up to 99 | up to 99 | >20:1 | rsc.org |
| Diphenyl phosphite | Nitroalkenes | Squaramide | up to 99 | up to 97 | - | nih.govnih.gov |
| 2-(Nitromethyl)benzaldehydes | N-Protected aldimines | Quinine-based squaramide | 39-78 | 40-95 | - | nih.govnih.gov |
| Hydroxymaleimides | 2-Hydroxynitrostyrenes | Cinchona-derived squaramide | up to 88 | up to 96 | >20:1 | mdpi.com |
Immobilized and Polymeric Chiral Catalysts
The recovery and reuse of expensive chiral catalysts are crucial for the development of sustainable and economically viable synthetic processes. To this end, significant effort has been directed towards the immobilization of this compound and its derivatives on solid supports.
Preparation and Performance of Polymer-Supported Cinchona Alkaloid Catalysts
A common strategy for the immobilization of cinchona alkaloids involves their covalent attachment to a polymer backbone. For instance, derivatives of hydroquinidine, a diastereomer of quinine (B1679958), have been successfully immobilized on an azido-functionalized polystyrene resin via a copper-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". unipi.it
The preparation of such polymer-supported catalysts typically involves the following steps:
Functionalization of the cinchona alkaloid with a terminal alkyne group. This is often achieved by etherification of the C9-hydroxyl group with a suitable alkyne-containing reagent. unipi.it
Preparation of an azido-functionalized polymer support, such as azidomethyl polystyrene, which can be derived from commercially available Merrifield resin. unipi.it
The "click" reaction between the alkyne-functionalized alkaloid and the azido-polymer in the presence of a copper(I) catalyst to form a stable triazole linkage. unipi.it
The loading of the alkaloid onto the polymer support can be estimated by the weight increase of the resin. unipi.it These polymer-supported catalysts can then be employed in asymmetric reactions, and their performance can be compared to their homogeneous counterparts. The ease of separation of these supported catalysts from the reaction mixture by simple filtration allows for their recovery and reuse in subsequent reaction cycles.
Heterogeneous Catalysis with this compound Derivatives
The polymer-supported catalysts described above represent a form of heterogeneous catalysis, where the catalyst is in a different phase from the reactants. This approach offers significant advantages in terms of catalyst separation and recycling.
Beyond covalent attachment to organic polymers, derivatives of this compound can also be immobilized on inorganic supports such as silica (B1680970) gel or incorporated into metal-organic frameworks (MOFs). These strategies aim to combine the high activity and selectivity of the homogeneous catalyst with the practical benefits of a heterogeneous system.
While specific examples detailing the performance of heterogenized this compound derivatives in a wide range of reactions are still emerging, the principles established with other cinchona alkaloids are highly applicable. For instance, the development of a heterogeneous iridium catalyst supported on silica particles, modified with a cinchona alkaloid, for the asymmetric hydrogenation of heteroaromatic methyl ketones demonstrates the potential of this approach. This system achieved high conversions and enantioselectivities, showcasing the feasibility of using supported cinchona alkaloids in heterogeneous catalysis.
The continued exploration of novel immobilization techniques and support materials is expected to further expand the utility of this compound in practical and scalable asymmetric synthesis.
Q & A
Q. What are best practices for visualizing complex structural-activity relationships (SAR) in publications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
